2-(Methylsulfinyl)pyrimidin-5-ol
CAS No.:
Cat. No.: VC17432161
Molecular Formula: C5H6N2O2S
Molecular Weight: 158.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H6N2O2S |
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Molecular Weight | 158.18 g/mol |
IUPAC Name | 2-methylsulfinylpyrimidin-5-ol |
Standard InChI | InChI=1S/C5H6N2O2S/c1-10(9)5-6-2-4(8)3-7-5/h2-3,8H,1H3 |
Standard InChI Key | AIHLLRYJQNCULW-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)C1=NC=C(C=N1)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-(Methylsulfinyl)pyrimidin-5-ol (IUPAC name: 2-methylsulfinylpyrimidin-5-ol) is a six-membered heterocyclic compound with the molecular formula C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol. Its structure consists of a pyrimidine core substituted with a methylsulfinyl moiety at position 2 and a hydroxyl group at position 5. The sulfinyl group introduces chirality, resulting in two enantiomers (R and S configurations), though most synthetic routes yield racemic mixtures unless chiral catalysts are employed .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₅H₆N₂O₂S |
Molecular Weight | 158.18 g/mol |
IUPAC Name | 2-methylsulfinylpyrimidin-5-ol |
CAS Number | Not formally assigned |
Canonical SMILES | O=C1C=NC(S(=O)C)=CN1 |
Synthesis and Oxidation Pathways
Preparation from 2-(Methylthio)pyrimidin-5-ol
The primary route to 2-(Methylsulfinyl)pyrimidin-5-ol involves the oxidation of its thioether precursor, 2-(Methylthio)pyrimidin-5-ol (CAS 4874-33-3). This reaction typically uses mild oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Reaction Conditions:
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Solvent: Dichloromethane or ethanol
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Temperature: 0–25°C
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Time: 2–6 hours
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Yield: 60–85% (dependent on oxidant stoichiometry)
The sulfoxide product is intermediate in the oxidation sequence, which can proceed further to the sulfone derivative (2-(Methylsulfonyl)pyrimidin-5-ol, CAS 16290-90-7) under harsher conditions .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1,050 cm⁻¹ (S=O stretch) and 3,200–3,400 cm⁻¹ (O-H stretch).
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NMR (¹H):
Chemical Reactivity
Oxidation and Reduction
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Further Oxidation: Reacts with strong oxidants (e.g., KMnO₄) to form 2-(Methylsulfonyl)pyrimidin-5-ol .
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Reduction: Treatment with LiAlH₄ regenerates the thioether precursor.
Nucleophilic Substitution
The hydroxyl group at position 5 participates in alkylation and acylation reactions. For example, reaction with methyl iodide in the presence of K₂CO₃ yields 5-methoxy-2-(methylsulfinyl)pyrimidine .
Industrial and Research Applications
Agrochemical Development
Sulfoxide-containing pyrimidines are explored as fungicides due to their ability to disrupt fungal cell wall synthesis .
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antiviral agents, leveraging its ability to modulate enzyme active sites .
Challenges and Future Directions
Current limitations include:
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Stereochemical Control: Racemic mixtures complicate pharmaceutical use.
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Stability Issues: Degradation under ambient conditions.
Future research should prioritize enantioselective synthesis and formulation studies to enhance stability.
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